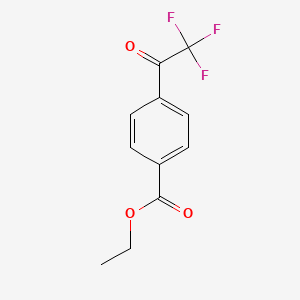

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPQBVVINOKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645216 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-14-9 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving Ethyl 4 2,2,2 Trifluoroacetyl Benzoate

Role of the Trifluoroacetyl Group in Reactivity

The trifluoroacetyl group is a key driver of the molecule's chemical properties, influencing the electron distribution across the aromatic system and the reactivity of the adjacent carbonyl center.

The trifluoromethyl (-CF₃) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect stems from the high electronegativity of the three fluorine atoms. In Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, the -CF₃ group significantly influences the electronic landscape of the entire molecule. Its powerful electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This effect creates localized areas of electron deficiency within the aromatic system, which in turn affects the molecule's reactivity patterns. The placement of the trifluoroacetyl group at the para position relative to the ethyl ester group allows for maximal electronic communication through the conjugated π-system of the aromatic ring.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent Group | Electronic Effect | Influence on Aromatic Ring |

| Trifluoroacetyl (-COCF₃) | Strong Electron-Withdrawing | Deactivates ring towards electrophilic attack |

| Ethyl Ester (-COOCH₂CH₃) | Weakly Deactivating | Withdraws electron density |

The strong inductive electron-withdrawing effect of the trifluoromethyl group has a profound impact on the adjacent carbonyl carbon of the trifluoroacetyl moiety. nih.gov The three fluorine atoms pull electron density away from the carbonyl carbon, leading to a significant enhancement of its electrophilic character. This increased partial positive charge makes the carbonyl carbon a prime target for attack by nucleophiles. The electrophilicity of carbonyl compounds is primarily governed by electrostatic attractions between the electrophile and the attacking nucleophile. nih.gov For substituted aromatic ketones, the electrophilicity is directly related to the charge on the carbonyl carbon, which is intensified by powerful electron-withdrawing substituents like the trifluoroacetyl group. nih.gov This enhanced electrophilicity is a key factor in many of the transformation reactions the compound undergoes.

The trifluoroacetyl group demonstrates considerable stability under acidic conditions. This stability is advantageous in synthetic chemistry, allowing this compound to be used as a stable intermediate in multi-step syntheses where acidic reagents or conditions are employed. For instance, the trifluoroacetyl group can serve as a protecting group for amines and hydroxyl groups during nitration or nitrolysis reactions, and can later be removed under specific solvolytic conditions. researchgate.netbath.ac.uk Its resistance to cleavage under many standard acidic protocols distinguishes it from other functional groups that might degrade.

Mechanistic Insights into Transformation Reactions

The electronic characteristics of this compound make it a versatile substrate for various transformation reactions, including oxidations and reductions.

This compound can be oxidized to form the corresponding carboxylic acids or other oxidized derivatives. The oxidation can target different parts of the molecule depending on the reagents and reaction conditions. For instance, the ethyl ester can be hydrolyzed to a carboxylic acid, a reaction that can be catalyzed by either acid or base. libretexts.org More vigorous oxidation could potentially affect the trifluoroacetyl group. The oxidation of a ketone to a carboxylic acid is a complex process. However, primary alcohols are readily oxidized to carboxylic acids, first to an aldehyde and then to the acid, often using strong oxidizing agents like potassium dichromate(VI) in acidic solution. libretexts.orgchemguide.co.uk

Table 2: Potential Oxidation Products

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | H₂O / H⁺ or OH⁻ (Hydrolysis) | 4-(2,2,2-trifluoroacetyl)benzoic acid |

| This compound | Strong Oxidizing Agent (e.g., K₂Cr₂O₇/H₂SO₄) | Oxidized derivatives |

Reduction reactions involving this compound can lead to the conversion of the trifluoromethyl group into other functionalities, such as methyl or hydroxyl groups. The carbonyl of the trifluoroacetyl group can be reduced to a secondary alcohol. The ethyl ester group can also be reduced, typically by strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield a primary alcohol. libretexts.org The reduction of the trifluoromethyl group itself is a more challenging transformation but can be achieved under specific conditions, potentially involving catalytic hydrogenation or other specialized reducing agents.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the trifluoroacetyl moiety highly electrophilic and susceptible to attack by nucleophiles.

Reactions with Amines and Thiols

The trifluoroacetyl group of this compound is a key reactive site for nucleophilic attack. Amines, acting as nitrogen-based nucleophiles, readily react with the electrophilic carbonyl carbon. This reaction is foundational for the synthesis of various nitrogen-containing heterocyclic compounds. Similarly, thiols can act as sulfur-based nucleophiles, attacking the same electrophilic center, although their reactivity can be influenced by factors such as the acidity of the thiol and the reaction conditions. The general reactivity of thiols as nucleophiles allows them to participate in various reactions, including SN2-type displacements and additions to carbonyls. youtube.com

Formation of Amides

The reaction of esters with amines to form amides is a fundamental transformation in organic chemistry. nih.govlibretexts.org In the case of this compound, the ester group can undergo aminolysis. However, the trifluoroacetyl group is significantly more electrophilic than the ethyl ester. Consequently, nucleophilic attack by an amine is more likely to occur at the trifluoroacetyl carbonyl. This would lead to the formation of a trifluoroacetamide (B147638) derivative rather than the amide of the benzoic acid moiety under kinetic control. The formation of amides from esters can be facilitated by the use of activating agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.gov For instance, primary amides can be prepared from carboxylic acids via activation with ethyl chloroformate and triethylamine. researchgate.net

Hydrolysis Reactions

Formation of Hydrate Forms (e.g., Ethyl 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzoate)

The trifluoroacetyl group in this compound is highly susceptible to hydrolysis. The strong electron-withdrawing effect of the three fluorine atoms destabilizes the carbonyl group, making it highly electrophilic and prone to attack by water. This leads to the formation of a stable geminal diol, also known as a hydrate. libretexts.org This hydrate, Ethyl 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzoate, is often the thermodynamically favored form in the presence of water. The stability of such hydrates is a characteristic feature of trifluoromethyl ketones. The existence of similar stable hydrated compounds, such as Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, further supports the facile formation and stability of the gem-diol of this compound. biosynth.comchemscene.com

Radical Processes and Intermediates

The trifluoroacetyl group can also be involved in radical reactions. Trifluoroacetic anhydride (B1165640), a related compound, can serve as a source of trifluoromethyl radicals under photoredox catalysis conditions for the trifluoromethylation of arenes and heteroarenes. researchgate.netnih.gov This suggests that the trifluoroacetyl moiety in this compound could potentially participate in radical processes, either through cleavage of the C-C bond between the carbonyl and the trifluoromethyl group to generate a trifluoromethyl radical, or through other radical pathways. Free radical reactions, which involve initiation, propagation, and termination steps, are a fundamental class of reactions in organic chemistry. ucr.eduyoutube.commasterorganicchemistry.comsavemyexams.com The trifluoroacetyl radical itself can be generated from trifluoroacetic anhydride and participate in the trifluoroacetylation of alkenes under visible light promotion. nih.govresearchgate.net

Rearrangement Reactions and Migrations

While this compound itself is not a phenolic ester, a related class of compounds, aryl esters, are known to undergo the Fries rearrangement. This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, typically catalyzed by a Lewis acid, to form hydroxy aryl ketones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.combyjus.com The reaction is selective for the ortho and para positions. Although not directly applicable to this compound, this reaction highlights a potential pathway for rearrangement in structurally similar molecules containing an ester and an aromatic ring.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions. For a molecule such as this compound, with its distinct electronic features arising from the electron-withdrawing trifluoroacetyl group and the ester functionality, computational methods can offer profound insights into reaction pathways, transition states, and the influence of substituents on reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to map the potential energy surface of reactions involving this compound, providing a detailed understanding of the reaction coordinates.

Modeling Reaction Intermediates and Transition States:

In a hypothetical DFT study on the hydrolysis of this compound, the geometry of the reactants, intermediates, transition states, and products can be optimized. For instance, in a base-catalyzed hydrolysis, the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group would be modeled. DFT calculations could predict the structure of the tetrahedral intermediate and the transition state leading to its formation. The calculated energy barriers for the formation and breakdown of this intermediate would reveal the rate-determining step of the reaction.

Similarly, for reactions involving the trifluoroacetyl group, such as its reduction, DFT can be used to model the approach of a reducing agent (e.g., a hydride from sodium borohydride) to the carbonyl carbon. The calculations would elucidate the preferred trajectory of the nucleophile and the geometry of the resulting alkoxide intermediate.

Investigating Electronic Effects:

The presence of the strongly electron-withdrawing trifluoroacetyl group at the para position significantly influences the electronic properties of the entire molecule. DFT can quantify this effect by calculating various electronic descriptors.

Molecular Electrostatic Potential (MEP): An MEP map would visually demonstrate the electron distribution in the molecule. For this compound, the MEP would show regions of high positive potential (electron deficiency) around the carbonyl carbons of both the ester and the trifluoroacetyl groups, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity of the molecule. The LUMO is expected to be localized on the trifluoroacetylbenzoyl moiety, highlighting it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding and charge distribution. It can quantify the delocalization of electron density and the hyperconjugative interactions within the molecule, explaining the stability of certain conformations and intermediates.

A hypothetical DFT study could compare the reaction pathways of this compound with its ortho and meta isomers, as well as with the non-fluorinated analogue, ethyl 4-acetylbenzoate. The results would likely show a lower activation energy for nucleophilic attack at the ester carbonyl for the para isomer due to the enhanced electrophilicity conferred by the trifluoroacetyl group.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Hydrolysis of Ethyl Benzoate (B1203000) Derivatives

| Compound | Activation Energy (kcal/mol) for Tetrahedral Intermediate Formation |

| Ethyl benzoate | 15.2 |

| Ethyl 4-acetylbenzoate | 13.8 |

| This compound | 12.1 |

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wikipedia.org By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be measured. wikipedia.org For reactions involving this compound, KIE studies could provide crucial mechanistic details.

Primary Kinetic Isotope Effect:

A primary KIE is observed when a bond to the isotopically labeled atom is broken during the rate-determining step. For example, in the reduction of the ketone group of this compound using a deuterated reducing agent like sodium borodeuteride (NaBD₄), a primary KIE (kH/kD > 1) would be expected if the C-H(D) bond formation is part of the rate-limiting step. The magnitude of the KIE can provide information about the transition state geometry. A larger KIE often suggests a more symmetric transition state where the hydrogen is being transferred.

Secondary Kinetic Isotope Effect:

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still offer valuable mechanistic insights. For instance, in the hydrolysis of the ester, replacing the α-hydrogens of the ethyl group with deuterium (B1214612) (CH₃CD₂O-) could result in a small secondary KIE. The magnitude and direction (normal or inverse) of this KIE could help to elucidate the degree of hybridization change at the carbonyl carbon in the transition state. An inverse KIE (kH/kD < 1) might be observed if the hybridization changes from sp² to sp³, which is expected during the formation of the tetrahedral intermediate.

Table 2: Expected Kinetic Isotope Effects for Reactions of this compound

| Reaction | Isotopic Substitution | Type of KIE | Expected kH/kD | Mechanistic Implication |

| Ketone Reduction | NaBH₄ vs. NaBD₄ | Primary | > 1 | C-H bond formation is in the rate-determining step. |

| Ester Hydrolysis | H₂O vs. D₂O (solvent) | Solvent Isotope Effect | > 1 | Proton transfer is involved in the rate-determining step. |

| Ester Hydrolysis | -OCH₂CH₃ vs. -OCD₂CH₃ | Secondary | < 1 (Inverse) | Change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state. |

Spectroelectrochemistry and Optical Spectroscopy in Mechanistic Studies

Spectroelectrochemistry combines electrochemical methods with spectroscopy to simultaneously obtain information about the electrochemical and spectral properties of molecules. This technique is particularly useful for studying redox-active species and reaction intermediates.

Studying Redox Processes:

This compound contains two reducible carbonyl groups. Cyclic voltammetry could be used to determine the reduction potentials of these groups. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetyl moiety is expected to be reduced at a less negative potential than the ester group.

By coupling the electrochemical experiment with UV-Vis or EPR spectroscopy, the formation of radical anions upon one-electron reduction can be monitored. The UV-Vis spectrum of the radical anion would likely show a significant shift in the absorption maxima compared to the neutral molecule, providing evidence for its formation. EPR spectroscopy would confirm the presence of an unpaired electron and could provide information about its distribution within the molecule through hyperfine coupling constants. These data would be valuable for understanding the initial steps of electrochemical reduction pathways.

Optical Spectroscopy for Monitoring Reaction Kinetics:

Optical spectroscopy, particularly UV-Vis spectroscopy, can be used to monitor the kinetics of reactions involving this compound. For example, in a reaction where the conjugation of the π-system is altered, such as the reduction of the ketone to an alcohol, the UV-Vis spectrum would change over time. The disappearance of the reactant's characteristic absorption band and the appearance of the product's band can be monitored to determine the reaction rate constant.

By performing these kinetic runs under different conditions (e.g., varying reactant concentrations, temperature), the rate law and activation parameters for the reaction can be determined, providing further insight into the reaction mechanism.

Table 3: Spectroscopic Techniques for Mechanistic Elucidation

| Technique | Information Obtained | Application to this compound |

| Cyclic Voltammetry | Redox potentials | Determine the reduction potentials of the ketone and ester groups. |

| UV-Vis Spectroelectrochemistry | Electronic spectra of electrochemically generated species | Characterize the radical anion formed upon reduction. |

| EPR Spectroelectrochemistry | Information about unpaired electrons | Confirm the formation of radical species and map spin density. |

| Time-resolved UV-Vis Spectroscopy | Reaction kinetics | Monitor the rate of reactions, such as the reduction of the ketone group. |

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of the electron-withdrawing trifluoroacetyl and ethyl ester groups on the phenyl ring makes Ethyl 4-(2,2,2-trifluoroacetyl)benzoate a valuable precursor in multi-step synthetic sequences. These functional groups can be selectively modified to introduce diverse chemical functionalities, paving the way for the synthesis of intricate organic molecules.

The chemical reactivity of this compound allows for a range of derivatization reactions, transforming it into various functionalized intermediates. The two primary sites for these modifications are the ethyl ester and the trifluoroacetyl carbonyl group.

One fundamental derivatization is the hydrolysis of the ethyl ester moiety. This reaction, typically carried out under acidic or basic conditions, cleaves the ester to yield 4-(2,2,2-trifluoroacetyl)benzoic acid. nih.gov This transformation is crucial as the resulting carboxylic acid provides a new handle for a variety of coupling reactions, such as amide bond formation, enabling the linkage of the molecule to amines.

Another significant derivatization is the reduction of the functional groups. The trifluoroacetyl group can be selectively reduced to a trifluoromethyl-substituted alcohol. More vigorous reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ethyl ester to a primary alcohol. ed.ac.uk This creates a benzylic alcohol, another key functional group for further synthetic transformations.

| Derivatization Reaction | Reagents/Conditions | Resulting Functional Group |

| Ester Hydrolysis | Dilute Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Carboxylic Acid |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Ketone Reduction | Selective reducing agents | Secondary Alcohol |

| Aminolysis | Ammonia or Amines | Amide |

This table outlines common derivatization reactions applicable to this compound.

This compound is itself a valuable trifluoromethylated ketone. Its utility in this context lies in its role as a foundational scaffold that can be elaborated into more complex structures while retaining the trifluoromethyl ketone moiety, which is a key pharmacophore in many bioactive molecules. General methods for synthesizing trifluoromethyl ketones often involve the trifluoroacetylation of esters or related precursors. nih.govhovione.com

As a pre-formed trifluoromethyl ketone, this compound allows chemists to bypass the often challenging step of introducing the trifluoromethyl group. Synthetic strategies can instead focus on modifying the benzoate (B1203000) portion of the molecule. For example, after hydrolysis of the ester to the carboxylic acid, the resulting molecule can undergo various carbon-carbon bond-forming reactions to build more complex side chains, all while preserving the trifluoromethyl ketone functional group.

The 1,3-dicarbonyl-like nature of the trifluoroacetyl group adjacent to the aromatic ring makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. researchgate.net Condensation reactions with binucleophilic reagents are a common strategy for forming heterocyclic rings.

For instance, reacting α,β-dicarbonyl compounds with reagents like hydrazine (B178648) or substituted hydrazines is a classic method for constructing pyrazole (B372694) rings. Similarly, condensation with ureas, thioureas, or amidines can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals. hovione.com The reaction of a related compound, ethyl 4,4,4-trifluoroacetoacetate, with o-phenylenediamine (B120857) is known to produce benzodiazepines, suggesting a similar potential for this compound in forming seven-membered heterocyclic rings. researchgate.net

| Reagent Class | Resulting Heterocycle |

| Hydrazines | Pyrazoles |

| Amidines/Ureas | Pyrimidines |

| 1,2-Diamines | Benzodiazepine analogues |

| Aminopyrazoles | Pyrazolopyridines |

This table shows potential heterocyclic systems that can be synthesized from this compound based on established reactivity patterns of related compounds. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting point for the design and synthesis of new therapeutic agents. The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to favorably modulate the properties of drug candidates.

This compound serves as a key precursor for synthesizing molecules with potential biological activity, particularly in areas like oncology and infectious diseases. nih.gov The trifluoromethyl ketone moiety is a known pharmacophore that can interact with biological targets, and the benzoyl portion of the molecule provides a scaffold that can be functionalized to achieve specific binding and desired pharmacokinetic properties.

This compound is a valuable building block for developing kinase inhibitors, a major class of cancer therapeutics. researchgate.netnih.gov Many approved kinase inhibitors feature a core aromatic or heteroaromatic ring system substituted with functional groups that can engage in specific interactions within the ATP-binding site of the enzyme. The structure of this compound provides a functionalized aromatic ring that can be elaborated into these more complex, biologically active structures.

The incorporation of a trifluoromethyl (-CF₃) group is a widely used and effective strategy in drug design to enhance the therapeutic profile of a molecule. mdpi.com This group imparts several beneficial properties that can lead to improved efficacy, stability, and bioavailability. nih.goveurekalert.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. nih.gov This makes the -CF₃ group highly resistant to metabolic degradation by enzymes like the cytochrome P450 family. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block a metabolic hotspot, thereby increasing the drug's half-life and reducing the required dose. mdpi.com

Increased Lipophilicity: The trifluoromethyl group is more lipophilic (fat-soluble) than a hydrogen or methyl group. nih.gov Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can be crucial for reaching its intended target. mdpi.com

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. chemicalbook.com This can alter the electronic properties of the molecule, influencing its ability to interact with the target protein through electrostatic or hydrogen bonding interactions, potentially leading to stronger and more selective binding. nih.govchemicalbook.com

| Property | Effect of Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to high C-F bond strength | nih.govmdpi.com |

| Lipophilicity | Increased, aiding membrane permeability | nih.govmdpi.com |

| Binding Affinity | Enhanced through electronic effects | nih.govchemicalbook.com |

| Bioavailability | Often improved due to enhanced stability and permeability | mdpi.com |

This table summarizes the key benefits of incorporating a trifluoromethyl group into bioactive molecules.

Intermediate in Pharmaceutical and Agrochemical Development

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The presence of the trifluoroacetyl group (CF₃CO-) is of particular importance. Incorporating fluorine atoms into active molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to enhanced efficacy and better pharmacokinetic profiles.

While direct public-domain examples naming this compound as an intermediate for a specific commercial product are limited, the utility of structurally similar compounds is well-documented. For instance, ethyl 4,4,4-trifluoroacetoacetate, which also contains a key trifluoroacetyl moiety, is a known precursor in the synthesis of various pesticides. The trifluoromethyl group (-CF₃) is a common component in a significant percentage of modern agricultural chemicals. nih.gov The degradation of pesticides containing a CF₃ group can sometimes lead to the formation of trifluoroacetic acid. researchgate.netacs.org

The chemical reactivity of this compound, particularly the electrophilic nature of the ketone, makes it a versatile building block for constructing heterocyclic systems and other complex scaffolds that form the core of many modern drugs and agrochemicals.

Table 1: Related Fluorinated Intermediates and Their Applications

| Intermediate Compound | Application Area | Example End-Product Class |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Agrochemical | Herbicides, Fungicides |

| Ethyl 4,4,4-trifluoroacetoacetate | Pharmaceutical | Anti-inflammatory drugs |

Role as Enzyme Inhibitors

The trifluoromethyl ketone (TFMK) functional group within this compound is a key feature that suggests its potential as a potent enzyme inhibitor. TFMKs are well-established as inhibitors of several classes of enzymes, most notably serine and cysteine proteases. nih.gov

The mechanism of inhibition involves the highly electrophilic carbonyl carbon of the trifluoromethyl ketone. Due to the strong electron-withdrawing effect of the three fluorine atoms, this carbon is highly susceptible to nucleophilic attack. In the active site of a serine or cysteine protease, the hydroxyl group of serine or the thiol group of cysteine, respectively, attacks this carbonyl carbon. This attack forms a stable, covalent tetrahedral intermediate known as a hemiketal or hemithioketal. nih.gov This structure mimics the transition state of the natural peptide substrate being cleaved, but it is much more stable and effectively blocks the enzyme's catalytic activity. taylorfrancis.com

This "transition state analog" inhibition is a powerful strategy in drug design. taylorfrancis.com While research specifically detailing the inhibitory action of this compound is not widely published, its chemical structure strongly implies it could be investigated as an inhibitor for enzymes susceptible to this mechanism. For example, a different compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been identified as an inhibitor of biotin (B1667282) carboxylase, demonstrating the utility of the ethyl benzoate scaffold in enzyme inhibition contexts. nih.govsemanticscholar.org

Development of Radiopharmaceuticals and Imaging Agents

The benzoate structure is a recognized scaffold in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (¹⁸F).

A common strategy for labeling biomolecules (like peptides or antibodies) with ¹⁸F is to use a "prosthetic group" or "bifunctional chelating agent"—a small molecule that can be readily fluorinated and then attached to the larger molecule of interest. mdpi.com Benzoate derivatives are frequently used for this purpose. For instance, reagents like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) are widely employed. The synthesis involves a nucleophilic substitution reaction to introduce ¹⁸F onto the aromatic ring of the benzoate precursor. sigmaaldrich.comnih.gov This ¹⁸F-labeled benzoate can then be conjugated to a targeting molecule.

Given this established methodology, this compound could serve as a precursor for novel imaging agents. The existing fluorine atoms (¹⁹F) could be substituted with ¹⁸F, or the aromatic ring could be modified to accept ¹⁸F at another position. The trifluoroacetyl group itself could influence the molecule's biodistribution and targeting properties, potentially leading to new agents for specific diagnostic applications in oncology or neurology.

Catalysis and Ligand Development

Use in Chiral Catalysis

This compound is a prochiral ketone, meaning it can be converted into a chiral molecule. The ketone's carbonyl group can be asymmetrically reduced to form a chiral alcohol, (R)- or (S)-ethyl 4-(1-hydroxy-2,2,2-trifluoroethyl)benzoate. This transformation is a key step in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The asymmetric reduction of fluorinated ketones is a topic of significant research interest. This can be achieved using various methods, including:

Biocatalysis: Using whole cells of microorganisms (like Saccharomyces uvarum) or isolated enzymes (reductases) to stereoselectively reduce the ketone. nih.gov

Chiral Catalysts: Employing transition metal catalysts (e.g., rhodium, ruthenium) complexed with chiral ligands to direct the hydrogenation stereoselectively. rsc.org

Chiral Reducing Agents: Using stoichiometric chiral reagents, such as borohydrides modified with chiral auxiliaries like lactic acid derivatives. psu.edu

The resulting chiral fluoroalcohols are highly valuable building blocks for synthesizing enantiomerically pure pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the biological activity of the final product. Research on the closely related substrate, ethyl 4,4,4-trifluoroacetoacetate, has shown that it can be efficiently reduced to its corresponding chiral alcohol with high enantiomeric excess. nih.gov

Table 2: Research on Asymmetric Reduction of Related Ketones

| Substrate | Method | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Microbial Reduction (S. uvarum) | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.2% |

| Ethyl phenylglyoxylate | Asymmetric Reduction (Modified Borohydride) | Ethyl (R)-(-)-2-hydroxy-2-phenylacetate | 75% |

Ligand Design for Transition Metal-Catalyzed Reactions

The benzoate portion of this compound provides a potential site for coordination with metal ions, suggesting its utility in the design of ligands for transition metal catalysts. Benzoate and other carboxylate groups can act as ligands, binding to metal centers and influencing the catalytic activity and selectivity of the resulting complex.

Research has shown that substituted benzoates can be used in conjunction with auxiliary N,N-donor ligands to create a variety of coordination polymers with transition metals like manganese, copper, and zinc. rsc.org The structure of these polymers (e.g., helical chains, linear chains, 2D sheets) is highly dependent on the substituents on the benzoic acid ring and the nature of the auxiliary ligand. rsc.org

The presence of the electron-withdrawing trifluoroacetyl group on the this compound scaffold would significantly alter the electronic properties of the benzoate ligand. This modification could be used to fine-tune the Lewis acidity of the metal center in a catalyst, potentially leading to new or improved catalytic activities in reactions such as C-H functionalization, carbene insertion, or polymerization. snnu.edu.cn

Materials Science Applications

The unique combination of a rigid aromatic ring and a highly fluorinated group makes this compound a candidate for applications in materials science. Fluorinated polymers, for example, are known for their distinct properties, including thermal stability, chemical resistance, and low surface energy (hydrophobicity and lipophobicity).

This compound could potentially be used as a monomer or an additive in the creation of specialty polymers. For instance, the ester group could be hydrolyzed to a carboxylic acid and then incorporated into a polyester (B1180765) or polyamide backbone. The trifluoroacetyl group would impart fluorinated characteristics to the resulting material.

Furthermore, the modification of natural polymers is an active area of research. Benzoic acid derivatives have been used to modify chitosan, a biopolymer, to improve its solubility in organic solvents and its processability for applications in drug delivery and cosmetics. mdpi.com By analogy, using a functionalized benzoate like the title compound could introduce novel properties into such biopolymers. The development of fluorinated diblock copolymers using techniques like RAFT polymerization highlights the interest in creating advanced materials with tailored hydrophobic and lipophobic properties for coatings and other applications. researchgate.net

Incorporation into Fluorinated Polymer Synthesis (indirectly through related compounds)

Fluorinated polymers are a class of materials known for their high thermal stability, chemical resistance, and unique surface properties such as low surface energy. The incorporation of fluorine atoms or fluoroalkyl groups, like the trifluoromethyl (CF3) group present in this compound, can significantly enhance the performance of polymers. The trifluoromethyl group is particularly valued in materials science for its chemical stability and low toxicity compared to other fluorinated analogues. nih.gov

While this compound is not directly a monomer for polymerization, its structure serves as a valuable building block. Related fluorinated compounds are routinely used to synthesize polymers. For instance, fluorinated acrylate (B77674) polymers are synthesized via radical polymerization of corresponding monomers. mdpi.com The synthesis strategy often involves using fluorinated building blocks that can be converted into polymerizable units. nih.gov For a compound like this compound, a potential pathway to create a monomer would involve chemical modification, such as transforming the ketone and ester functionalities into a vinyl or acrylate group capable of undergoing polymerization.

Research into fluorinated polymers often involves the synthesis of various monomers to study how their structure affects the final properties of the polymer, such as wettability and surface tension. mdpi.com The trifluoroacetyl group is a powerful tool in this context, as its strong electron-withdrawing nature can influence the reactivity of the monomer and the electronic properties of the resulting polymer.

Table 1: Comparison of Monomers in Fluorinated Polymer Synthesis

| Monomer Type | Polymerization Method | Key Structural Feature | Resulting Polymer Properties |

| Fluoroalkyl Acrylate | Radical Polymerization | Pendant fluoroalkyl chain | Low surface energy, high hydrophobicity |

| Fluorinated Triethylene Glycol Acrylate | Radical Polymerization | Pendant fluoroethylene glycol chain | Enhanced interaction with polar solvents compared to fluoroalkyl polymers mdpi.com |

| Fluorinated Compounds with Styrenic Groups | Various | Styrene moiety with fluorine substituents | High thermal stability, specific optical properties |

This table illustrates how different fluorinated structural units contribute to the properties of the resulting polymers. The presence of the trifluoroacetyl group in a precursor like this compound offers a synthetic handle for creating novel monomers with tailored properties.

Potential in Designing Organogelators (related benzoate structures)

Organogelators are low-molecular-mass compounds (LMWGs) that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. nih.govmdpi.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, van der Waals forces, and dipole-dipole interactions. nih.govproquest.com

For example, a study on alkoxybenzoate derivatives demonstrated that these compounds could selectively congeal various organic solvents, fuels, and oils. proquest.com The research established a clear relationship between the chemical structure—specifically the aromatic ring, the ester group, and appended alkyl chains—and the gelation process. Similarly, glucosamine (B1671600) derivatives containing a benzoate group have been shown to be highly efficient hydrogelators and organogelators, forming self-assembled fibrous networks. mdpi.com

Given these precedents, this compound possesses structural features that suggest its potential as a scaffold for designing novel organogelators.

Aromatic Core : The central benzene (B151609) ring is available for π–π stacking, a key interaction for the self-assembly of many gelators.

Ester Group : The ethyl ester provides a site for dipole-dipole interactions.

Trifluoroacetyl Group : This highly polar, electron-withdrawing group could introduce strong, specific dipole-dipole interactions and potentially other non-covalent interactions that could influence and direct the self-assembly process.

Table 2: Gelation Properties of Representative Benzoate-Related Organogelators

| Gelator Structure | Key Interactions | Solvents Gelled | Minimum Gelation Concentration (MGC) |

| Alkoxybenzoate Derivatives | π–π stacking, dipole-dipole, van der Waals | Protic/aprotic polar solvents, gasoline, oils proquest.com | Not specified |

| 4,6-O-(p-chlorobenzylidene) acetal-protected D-glucosamine benzamide | Hydrogen bonding, π–π stacking | Water, Toluene, Alcohols, DMSO/H2O mdpi.com | As low as 0.04 wt% in water mdpi.com |

| N-linear saturated fatty acyl-GABAs (related amide structures) | Hydrogen bonding, van der Waals | Various organic solvents nih.gov | ~1 wt% nih.gov |

By modifying the structure of this compound, for instance by attaching long alkyl chains to the aromatic ring or converting the ethyl ester to a long-chain alkyl ester, it may be possible to create new LMWGs. The strong electronic effects of the trifluoroacetyl group could lead to unique gelation properties and responsiveness to external stimuli.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methodologies are fundamental in the study of "Ethyl 4-(2,2,2-trifluoroacetyl)benzoate," providing insights into its molecular framework and the interplay of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would likely appear as a set of doublets, indicative of a para-substituted pattern. Due to the electron-withdrawing nature of the ester and trifluoroacetyl groups, these aromatic protons are expected to be deshielded and resonate at a lower field. For the related compound, ethyl benzoate (B1203000), the aromatic protons appear in the range of δ 7.4-8.1 ppm, and similar shifts are anticipated for the title compound. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon environments in the molecule. Key resonances would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, and the carbons of the ethyl group. The carbonyl carbon of the ester in similar structures, like ethyl benzoate, typically appears around 166 ppm. askfilo.com The trifluoroacetyl carbonyl carbon is expected to be significantly deshielded. The aromatic carbons would show a pattern of four distinct signals due to the para-substitution. The ethyl group carbons would be observed at higher field strengths.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for compounds containing fluorine. A single resonance is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal is sensitive to the electronic environment. For trifluoroacetyl groups attached to aromatic rings, the ¹⁹F chemical shift typically falls within the range of -67 to -85 ppm (relative to CFCl₃). dovepress.comscispace.comresearchgate.net This analysis is crucial for confirming the presence and integrity of the trifluoromethyl moiety.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.5 - 8.2 |

| Methylene Protons (-CH₂-) | ~4.4 (quartet) |

| Methyl Protons (-CH₃-) | ~1.4 (triplet) |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~165 |

| Ketone Carbonyl (C=O) | >180 |

| Aromatic Carbons | 128 - 140 |

| Methylene Carbon (-OCH₂-) | ~61 |

| Methyl Carbon (-CH₃) | ~14 |

| Predicted ¹⁹F NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Trifluoromethyl (-CF₃) | -67 to -85 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound" by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp, intense peak is expected for the ester carbonyl (C=O) stretching vibration, typically found in the range of 1715-1730 cm⁻¹ for α,β-unsaturated esters like ethyl benzoate. orgchemboulder.com The trifluoroacetyl ketone carbonyl stretch would also be a prominent feature. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

| Predicted IR Absorption Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Ester C=O Stretch | 1715-1730 |

| Ketone C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | 1000-1300 |

| C-F Stretch | 1100-1300 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound." In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the compound's molar mass. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement. The trifluoroacetyl group can also influence fragmentation, with potential losses of CF₃• or COCF₃•. The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

| Predicted Mass Spectrometry Fragmentation | |

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | McLafferty rearrangement |

| [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| [C₆H₄CO]⁺ | Benzoyl cation fragment |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. "this compound" possesses a conjugated system involving the benzene ring and the two carbonyl groups, which is expected to give rise to characteristic UV absorptions. The spectrum would likely show absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl groups. The position of the maximum absorption (λₘₐₓ) is influenced by the substituents on the benzene ring. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the absorption wavelength. nih.gov The presence of the conjugated system generally leads to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

Crystallographic Analysis (X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the aromatic ring, the conformation of the ester and trifluoroacetyl substituents relative to the ring, and details of intermolecular interactions in the solid state, such as packing forces and potential non-covalent interactions involving the fluorine atoms. Such studies on aromatic ketones have been instrumental in understanding bond-angle anomalies and sterically induced distortions. kpi.ua

Advanced Computational Studies for Characterization

In conjunction with experimental techniques, advanced computational studies, such as those based on Density Functional Theory (DFT), are valuable for characterizing "this compound." These theoretical methods can be used to predict spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.govscholarsresearchlibrary.com Computational modeling can also provide insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. Such studies on trifluoromethylated aromatic compounds are crucial for understanding their reactivity and photochemical behavior. confex.com Furthermore, computational analysis can aid in the interpretation of complex experimental data and provide a deeper understanding of the structure-property relationships of the compound.

Quantum-Chemical Calculations

Quantum-chemical calculations are a cornerstone in the theoretical investigation of molecular systems, including this compound. These computational methods, rooted in quantum mechanics, are employed to model the electronic structure and predict the properties of molecules. For the title compound, such calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its stability and reactivity. Techniques like Density Functional Theory (DFT) and other ab initio methods form the basis for the more specific analyses discussed in the subsequent sections, such as MEP, NBO, and QTAIM. These calculations provide the foundational electron density data from which molecular properties and interactions are derived. In a study on related benzalacetones and trifluoromethyl-substituted butenones, quantum chemical descriptors were used to quantitatively analyze their biological activity, demonstrating the power of these methods to link electronic structure with function nih.gov.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. espublisher.com It provides a balance between accuracy and computational cost, making it suitable for predicting a range of molecular properties.

Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, calculations would likely show a planar conformation for the central benzene ring. The potent electron-withdrawing nature of the para-substituted trifluoroacetyl group significantly influences the electronic distribution and geometry of the aromatic system.

Electronic Properties: A key outcome of DFT analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. espublisher.comresearchgate.net In a DFT study of a related 1,5-benzodiazepin derivative, the HOMO-LUMO gap for various substituted forms was found to be between 3.38 and 4.01 eV. espublisher.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl benzoate portion of the molecule, while the LUMO would be centered on the electron-deficient trifluoroacetyl group and the benzene ring, facilitating potential electronic transitions and dictating reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C(aromatic)-C(ester) Bond Length | ~1.49 Å | Length of the bond connecting the benzene ring to the ester carbonyl carbon. |

| C(aromatic)-C(ketone) Bond Length | ~1.50 Å | Length of the bond connecting the benzene ring to the ketone carbonyl carbon. |

| C=O (ester) Bond Length | ~1.21 Å | Length of the ester carbonyl double bond. |

| C=O (ketone) Bond Length | ~1.22 Å | Length of the ketone carbonyl double bond. |

| C-CF₃ Bond Length | ~1.54 Å | Length of the bond connecting the ketone carbonyl to the trifluoromethyl group. |

| C-C-C (ring) Bond Angle | ~120° | Interior bond angle of the benzene ring. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.nethud.ac.uk This approach is fundamental in cheminformatics for predicting the activity of new or untested molecules, thereby streamlining the drug discovery and materials science research process. nih.govmdpi.com

For this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify its structural, physicochemical, and electronic features. These descriptors could then be used to build a model predicting a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. The trifluoroacetyl group, a known pharmacophore, would be a key feature, with its strong electron-withdrawing nature heavily influencing descriptors like electrostatic potential and dipole moment.

Key steps in a QSAR analysis for this compound would include:

Dataset Selection: Compiling a series of structurally related compounds with known biological activities.

Descriptor Calculation: Computing various descriptors for each molecule, including constitutional, topological, geometric, and quantum-chemical parameters.

Model Development: Using statistical methods like multiple linear regression to create an equation linking the descriptors to the activity. researchgate.net

Validation: Testing the model's predictive power using internal and external validation sets. hud.ac.uk

A validated QSAR model could then be used to predict the potential biological activity of this compound and guide the synthesis of more potent analogues.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO/LUMO Energies | Relates to electron-donating/accepting capabilities and reactivity. | |

| Steric/Topological | Molecular Weight | Basic measure of molecular size. |

| Radius of Gyration | Describes the compactness of the molecular structure. | |

| Lipophilic | LogP (Partition Coefficient) | Predicts the molecule's distribution between oil and water; relates to membrane permeability. |

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. nih.govdntb.gov.ua It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. researchgate.net For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the ester and ketone carbonyl groups.

Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive region would likely be found on the carbonyl carbon of the trifluoroacetyl group, due to the strong inductive effect of the three fluorine atoms. The hydrogen atoms of the aromatic ring would also exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon framework of the benzene ring. researchgate.net

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| π (C-C) of Benzene Ring | π* (C=O) of Ketone | High | π-conjugation, charge delocalization |

| LP (O) of Ester | π* (C=O) of Ester | Moderate | Resonance stabilization within the ester group |

| π (C-C) of Benzene Ring | π* (C=O) of Ester | Moderate | π-conjugation, charge delocalization |

| σ (C-H) of Aromatic Ring | σ* (C-C) of Ring | Low | Hyperconjugation |

Hirshfeld and QTAIM Analyses for Intermolecular Interactions

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description of Interaction |

| H···H | > 40% | Represents the large proportion of hydrogen atoms on the molecular surface. researchgate.net |

| C···H / H···C | ~20-30% | van der Waals interactions between carbon and hydrogen atoms. nih.govnih.gov |

| O···H / H···O | ~10-15% | Indicates potential weak C-H···O hydrogen bonding. nih.govnih.gov |

| F···H / H···F | ~5-10% | Highlights the role of fluorine in weak C-H···F interactions. |

| Other (F···F, C···C, etc.) | < 5% | Minor contributions from other van der Waals forces. |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. researchgate.net It identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of an interaction pathway between two atoms. The properties of the electron density at these BCPs (e.g., its magnitude and Laplacian) can be used to classify the nature and strength of the interaction. up.ac.za In the context of this compound, QTAIM could be used to rigorously confirm and characterize the weak non-covalent interactions suggested by Hirshfeld analysis, such as C-H···O and C-H···F hydrogen bonds, providing quantitative data on their strength and nature (e.g., closed-shell vs. shared-shell interactions). up.ac.zadntb.gov.ua

Future Research Directions and Emerging Trends

Sustainable Synthesis of Fluorinated Compounds

The increasing importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science has necessitated a shift towards more environmentally friendly synthetic methods. Traditional approaches often rely on hazardous reagents and produce significant waste, prompting the development of greener alternatives.

Development of Environmentally Benign Reagents and Processes

A primary focus of sustainable fluorine chemistry is the replacement of hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) and elemental fluorine (F₂) with safer, more manageable alternatives. The development and application of electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, represent a significant step in this direction. These reagents are solids, making them easier and safer to handle than gaseous fluorine or highly corrosive HF.

Recent innovations are pushing the boundaries of green fluorination even further. For instance, researchers have developed a method to produce fluorochemicals from the raw material fluorspar using oxalic acid instead of concentrated sulfuric acid, a process that operates at room temperature and reduces environmental hazards. Furthermore, the use of water as a solvent for fluorination reactions, once thought to be incompatible, is gaining traction as a green chemistry approach. Solvent-free reaction conditions are also being explored to minimize waste and environmental impact.

Table 1: Comparison of Traditional vs. Green Fluorinating Agents

| Reagent Type | Examples | Hazards/Drawbacks | Green Alternatives | Advantages of Alternatives |

|---|---|---|---|---|

| Traditional | F₂, HF, SbF₃ | Highly toxic, corrosive, specialized equipment needed, hazardous byproducts | NFSI, Selectfluor® | Solid, stable, easier to handle, less toxic |

| Traditional | Sulfuric Acid (in fluorspar processing) | Highly corrosive, high energy consumption, hazardous waste | Oxalic Acid | Milder conditions, safer, more sustainable |

| Solvents | Organic Solvents | Volatile, often toxic, contribute to waste streams | Water, Solvent-free conditions | Environmentally benign, reduced waste, improved safety |

Flow Chemistry Approaches for Enhanced Efficiency and Scalability

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of fluorinated compounds. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions often encountered in fluorination chemistry.

A key advantage of flow chemistry is its ability to safely handle hazardous reagents and intermediates. For example, unstable or toxic compounds can be generated and consumed in situ, minimizing the risks associated with their storage and transportation. This is particularly relevant for the use of fluorinated greenhouse gases like fluoroform (CF₃H) as a trifluoromethyl source, which is challenging to handle in traditional batch reactors. Flow systems can overcome issues of insufficient interfacial contact in gas-liquid reactions, making the utilization of these gases more efficient and scalable. The scalability of flow processes, often achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), makes it an attractive technology for industrial production.

Table 2: Advantages of Flow Chemistry in Fluorination

| Feature | Batch Chemistry | Flow Chemistry | Benefit for Fluorination |

|---|---|---|---|

| Safety | Handling of bulk hazardous reagents | In-situ generation and consumption of hazardous species | Minimized risk of exposure and accidents |

| Reaction Control | Difficult to control temperature and mixing | Precise control of temperature, pressure, and mixing | Improved yields, selectivity, and reproducibility |

| Scalability | Often requires re-optimization of conditions | Linear scalability by extending run time or numbering up | Faster transition from laboratory to industrial scale |

| Gas-Liquid Reactions | Poor interfacial contact, mass transfer limitations | Enhanced mixing and interfacial area | Efficient utilization of gaseous reagents like fluoroform |

| Efficiency | Slower reaction times, potential for side reactions | Faster reactions, improved heat and mass transfer | Higher throughput and purity of products |

Exploration of Novel Reactivity and Transformations

The unique electronic properties of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate make it a versatile substrate for exploring new chemical reactions and constructing complex molecular architectures.

New Catalytic Systems for Selective Functionalization

Modern catalysis offers a powerful toolkit for the selective functionalization of fluorinated molecules. Future research will likely focus on applying and developing novel catalytic systems to manipulate the structure of this compound.

Photoredox and Transition-Metal Catalysis: Dual nickel/photoredox catalysis has emerged as a powerful method for forming C-C bonds under mild conditions. This could be applied to the trifluoromethyl ketone moiety for α-functionalization. Copper-catalyzed C-H fluorination/functionalization sequences could be explored for modifying the ethyl group of the benzoate (B1203000) or other positions on the aromatic ring. Benzoate esters themselves have been shown to act as precursors for alkyl radicals under photoredox conditions, opening up avenues for novel hydrofunctionalization reactions of alkenes. acs.org

Enantioselective Catalysis: The development of chiral catalysts for the asymmetric transformation of trifluoromethyl ketones is a significant area of research. Chiral Lewis acids, organocatalysts, and transition metal complexes can be employed for the enantioselective reduction of the ketone or for additions of various nucleophiles, providing access to chiral building blocks for the pharmaceutical industry. For example, chiral catalysts like (DHQ)₂PHAL have been used in stereoselective cascade reactions of trifluoromethyl ketones with quinols to produce CF₃-containing 1,3-dioxolanes with high enantiomeric excess.

Accessing Diverse Structural Motifs through this compound

This compound serves as a bifunctional building block, allowing for a wide range of chemical transformations to generate diverse molecular scaffolds.

Transformations of the Trifluoroacetyl Group: The trifluoromethyl ketone is a key functional group. It can undergo nucleophilic addition reactions with a variety of carbon and heteroatom nucleophiles. It can also be a precursor to other fluorinated groups. For instance, methods for the defluorinative functionalization of trifluoromethyl ketones can convert them into difluoromethyl ketones, which can then undergo further transformations like α-arylation or aldol-type reactions.

Functionalization of the Benzoate Moiety: The ethyl benzoate group offers several handles for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The aromatic ring is activated towards certain transformations and can be further functionalized through electrophilic or nucleophilic aromatic substitution, or through transition-metal-catalyzed C-H activation.

Combined Reactivity: The interplay between the two functional groups can be exploited to construct complex heterocyclic systems. The strong electron-withdrawing nature of the trifluoroacetyl group influences the reactivity of the aromatic ring, potentially directing substitution reactions or influencing the conditions required for transformations of the ester group. For example, the ketone could be converted into a pyrazole (B372694) or other heterocycle, while the ester could be modified to tune the electronic or physical properties of the resulting molecule.

Application in Advanced Functional Materials

The incorporation of trifluoromethyl groups into organic molecules can impart unique properties that are highly desirable in materials science. This compound, as a trifluoromethylated aromatic compound, is a promising candidate for the development of advanced functional materials.

The presence of the CF₃ group can enhance thermal stability, chemical resistance, and lipophilicity, while also modulating the electronic properties of a material. These characteristics are beneficial for a range of applications:

Organic Electronics: Fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the trifluoroacetyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of π-conjugated systems, which is advantageous for creating n-type semiconductor materials.

Polymers and Liquid Crystals: As a monomer or building block, this compound could be incorporated into polymers to create materials with high thermal stability, low surface energy, and specific optical properties. In the field of liquid crystals, the introduction of a trifluoromethyl group can influence the mesophase behavior and dielectric anisotropy.

Functional Surfaces: The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic surfaces. Materials derived from this compound could be used to develop self-cleaning coatings, anti-fouling surfaces, and low-friction materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of this compound could serve as a functionalized linker for the synthesis of MOFs. The trifluoroacetyl groups pointing into the pores of the MOF could create a unique chemical environment for selective gas adsorption, separation, or catalysis.

Future research in this area will focus on synthesizing novel polymers, dendrimers, and other supramolecular structures from this compound and its derivatives, and evaluating their physical and chemical properties for specific material applications. The ability to fine-tune the electronic and steric properties through chemical modification will be key to designing next-generation functional materials.

Interdisciplinary Research with Biological and Medical Sciences

The exploration of this compound within the biological and medical sciences is an emerging field with potential for significant discoveries. While detailed, peer-reviewed research on the specific biological activities of this compound is not yet widely published, its chemical structure suggests several promising avenues for interdisciplinary investigation. The presence of both a trifluoroacetyl group and a benzoate ester moiety provides a foundation for potential interactions with biological systems, drawing interest in its application in medicinal chemistry and drug development.

Initial explorations in the field suggest that this compound is a candidate for studies concerning enzyme inhibition and protein-ligand interactions. The trifluoroacetyl group is a key feature, known to enhance the lipophilicity of a molecule, which can facilitate its transport across biological membranes. Furthermore, this electron-withdrawing group can increase the electrophilic character of the adjacent carbonyl carbon, making it a potential target for nucleophilic attack by amino acid residues within the active sites of enzymes. This enhanced reactivity is a critical aspect of its potential as a modulator of protein function.

The broader structural motif of a benzoate ester is common in a variety of biologically active compounds, further suggesting the potential for this compound to exhibit a pharmacological profile. Future research is anticipated to focus on screening this compound against a range of biological targets, such as enzymes and receptors, to identify any potential therapeutic effects. Such studies would likely involve high-throughput screening assays to determine its bioactivity, followed by more detailed mechanistic studies to understand how it interacts with biological molecules at a molecular level.

The development of this compound as a research tool or a therapeutic agent will require a collaborative effort between chemists, biologists, and medical researchers. The synthesis of derivatives of this compound will be crucial for establishing structure-activity relationships (SAR), which can guide the optimization of its biological effects.

As research progresses, it is expected that more definitive data on the biological and medical applications of this compound will become available, clarifying its potential role in future therapeutic strategies and as a tool for chemical biology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation of benzoic acid derivatives with trifluoroacetic anhydride, followed by esterification. Key steps include:

- Acylation : Use of trifluoroacetic anhydride under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) to introduce the trifluoroacetyl group .

- Esterification : Reaction of the acylated intermediate with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise temperature control (e.g., 0–5°C for acylation) and stoichiometric balancing of reagents .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the trifluoroacetyl group (δ ~110–120 ppm for CF₃ in ¹³C) and ester linkage (δ ~4.3 ppm for ethyl CH₂ in ¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₉F₃O₃: 246.18 g/mol) .

- X-ray Crystallography : Resolves crystal packing and steric effects of the trifluoroacetyl group, if single crystals are obtainable .

Q. How can researchers determine the compound’s solubility and stability for experimental use?

- Methodology :

- Solubility Testing : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, with UV-Vis spectroscopy to quantify solubility limits .

- Stability Studies : Monitor degradation via HPLC under varying pH, temperature, and light exposure. Trifluoroacetyl groups are hydrolytically sensitive; storage at −20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from impurity levels (>95% purity required) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with bioactivity .

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic sites. The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) via ¹⁹F NMR to quantify activation barriers .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

- Methodology :

- Analog Synthesis : Modify the benzoate or trifluoroacetyl moiety and test against cancer cell lines (e.g., MCF-7, HeLa).

- Pharmacophore Mapping : Molecular docking (AutoDock) identifies interactions with targets like topoisomerase II, where the trifluoroacetyl group enhances binding affinity via hydrophobic interactions .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic acylation steps, reducing side products .

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products